Cas no 955036-77-8 (2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol)

2-3-Fluoro-5-(trifluoromethyl)phenylethan-1-ol is a fluorinated aromatic alcohol with a trifluoromethyl substituent, offering unique reactivity and stability due to its electron-withdrawing groups. This compound is valuable in pharmaceutical and agrochemical synthesis, where its structural features enhance binding affinity and metabolic resistance. The presence of fluorine atoms improves lipophilicity and bioavailability, making it a versatile intermediate for designing bioactive molecules. Its well-defined chemical properties allow for precise modifications in complex organic transformations. The compound is typically handled under controlled conditions to ensure purity and consistency, making it suitable for high-precision applications in medicinal chemistry and material science.
2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol structure
955036-77-8 structure
Product Name:2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol
CAS No:955036-77-8
MF:C9H8F4O
MW:208.152836799622
MDL:MFCD09926239
CID:1985891
PubChem ID:53403593
Update Time:2025-06-07

2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-FLUORO-5-(TRIFLUOROMETHYL)PHENYL)ETHANOL
    • 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanol
    • 2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol
    • DTXSID40695196
    • 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol
    • EN300-1931210
    • 2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
    • AKOS017556445
    • 955036-77-8
    • YXAPZQMIKYUSCX-UHFFFAOYSA-N
    • 3-Fluoro-5-(trifluoromethyl)phenethyl alcohol
    • CS-0266554
    • SCHEMBL1295021
    • MDL: MFCD09926239
    • Inchi: 1S/C9H8F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2
    • InChI Key: YXAPZQMIKYUSCX-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=C(C=1)CCO

Computed Properties

  • Exact Mass: 208.051
  • Monoisotopic Mass: 208.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 2.37930

2-3-fluoro-5-(trifluoromethyl)phenylethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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